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Compound of Interest

Compound Name: 1-Piperideine

Cat. No.: B1218934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational methods for studying the reaction

mechanisms of 1-piperideine, a key intermediate in the biosynthesis of piperidine alkaloids

and a versatile synthon in organic chemistry. Understanding its reactivity through computational

modeling is crucial for predicting reaction outcomes, designing novel catalysts, and developing

new synthetic methodologies. This document summarizes key quantitative data, details

experimental protocols for relevant studies, and visualizes important reaction pathways and

workflows.

Data Presentation: Comparison of Computational
Methods
The choice of computational method significantly impacts the accuracy of predicted reaction

energies and barriers. Below is a summary of commonly employed methods and their

performance for reactions relevant to 1-piperideine.
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Computational
Method

Basis Set Application
Key Findings &
Performance

Coupled Cluster

CCSD(T*)-F12a aug-cc-pVTZ

OH-initiated

degradation of

piperidine

Considered the "gold

standard" for

accuracy. Provides

benchmark data for

assessing other

methods. The

calculated rate

coefficient for the

piperidine + OH

reaction is in good

agreement with the

experimental value.[1]

[2][3][4]

Density Functional

Theory (DFT)

M06-2X aug-cc-pVTZ

OH-initiated

degradation of

piperidine

Geometry optimization

in conjunction with

CCSD(T) single-point

energy calculations.

Performs well for

kinetics and

thermochemistry,

particularly for main-

group elements.[1][2]

[3][4]

B3LYP 6-311++G(d,p) Imine-enamine

tautomerism in

bicyclic imines

A widely used hybrid

functional. It provides

a good balance

between

computational cost

and accuracy for

geometries and
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relative energies of

tautomers.[5][6]

However, benchmark

studies suggest it may

not be the most

accurate for reaction

barriers.[7][8]

OLYP Various
Radical addition

reactions

Shows good

performance for

reaction barriers in

radical additions,

which are relevant to

some 1-piperideine

reactions.[9]

BMK Various
Radical addition

reactions

Another functional that

performs well for

reaction barriers in

radical additions.[9]

CAM-B3LYP Various
Radical addition

reactions

A range-separated

hybrid functional that

shows good

performance for

reaction energies.[9]

ωB97M-V, ωB97X-V def2-TZVPP

General

metalloenzyme

reactions

Recommended as a

reliable compromise

between accuracy and

efficiency for complex

systems and have

shown robustness

across various

chemical problems.[7]

[8]

PBE0-D3 Extended Gaussian

AO

Bond activation with

transition metals

Performs well for

transition-metal

catalyzed reactions,
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which could be

relevant for certain

synthetic routes to or

from 1-piperideine.[10]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are summaries of key experimental protocols from the cited literature.

Protocol 1: OH-Initiated Degradation of Piperidine
This protocol is based on the study of the atmospheric degradation of piperidine, which leads to

the formation of 2,3,4,5-tetrahydropyridine, a tautomer of 1-piperideine.

Experimental Setup: The experiments were conducted in a large atmospheric simulation

chamber. The reaction of piperidine with OH radicals was initiated by the photolysis of a

precursor (e.g., H₂O₂) using UV lamps.

Analytical Methods: The concentrations of reactants and products were monitored in situ using

techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Gas

Chromatography-Mass Spectrometry (GC-MS).

Data Analysis: The rate coefficient for the reaction of piperidine with OH radicals was

determined using a relative rate method, where the decay of piperidine is compared to that of a

reference compound with a known rate coefficient. The experimental rate coefficient was

determined to be k(OH-piperidine) = (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K.[1]

[2][3][4]

Protocol 2: Kinetics of Piperidine Reactions in Solution
This protocol describes the study of the reaction between 2,4-dinitrochlorobenzene and

piperidine in ethanol to understand SN2 reaction mechanisms.

Experimental Setup: The reaction is carried out in a temperature-controlled cuvette holder of a

UV-Vis spectrophotometer. Stock solutions of the reactants are prepared in absolute ethanol.
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Analytical Methods: The progress of the reaction is monitored by measuring the absorbance of

the product, 2,4-dinitrophenylpiperidine (DNPP), over time at a specific wavelength (e.g., 372

nm).

Data Analysis: Under pseudo-first-order conditions (with a large excess of piperidine), the

integrated rate law is used to determine the pseudo-first-order rate constant (k₁) from the slope

of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the

reaction and At is the absorbance at time t. The second-order rate constant is then calculated

by dividing k₁ by the concentration of piperidine. The Arrhenius parameters (activation energy

and pre-exponential factor) can be determined by measuring the rate constant at different

temperatures.[11]

Mandatory Visualization
The following diagrams, generated using the DOT language, visualize key concepts and

workflows related to the computational analysis of 1-piperideine reaction mechanisms.
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Caption: Reaction pathways of 1-piperideine, including tautomerism and common reaction

types.
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Caption: A typical workflow for the computational analysis of a chemical reaction mechanism.
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Caption: The relationship between accuracy, cost, and the choice of computational method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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